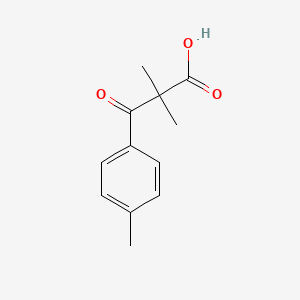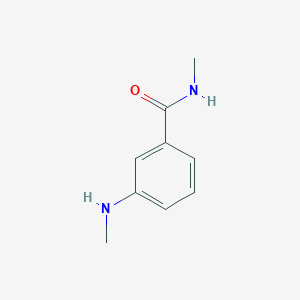
N-methyl-3-(methylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-(methylamino)benzamide is an organic compound with the molecular formula C9H12N2O. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a benzene ring substituted with a methyl group and a methylamino group, along with an amide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(methylamino)benzamide can be achieved through various methods. One common approach involves the direct condensation of benzoic acids and amines. For instance, the reaction of 3-methylaminobenzoic acid with methylamine under appropriate conditions can yield this compound . This reaction can be facilitated by using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation, which provides a green and efficient pathway .
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of high-yielding and eco-friendly processes. The use of ultrasonic irradiation and recoverable catalysts can significantly enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-3-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-(methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of N-methyl-3-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylbenzamide: Similar structure but lacks the methylamino group.
N-methyl-4-(methylamino)benzamide: Similar structure with the methylamino group at a different position.
N-methyl-3-(dimethylamino)benzamide: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
N-methyl-3-(methylamino)benzamide is unique due to the specific positioning of the methylamino group on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
N-methyl-3-(methylamino)benzamide |
InChI |
InChI=1S/C9H12N2O/c1-10-8-5-3-4-7(6-8)9(12)11-2/h3-6,10H,1-2H3,(H,11,12) |
InChI-Schlüssel |
GAUPMKCSFPCUGP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC(=C1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13206999.png)
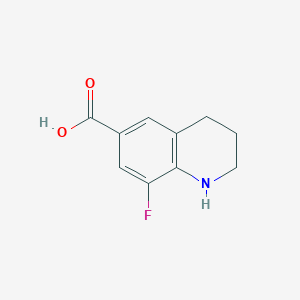
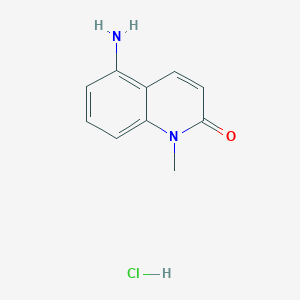

![7-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13207005.png)
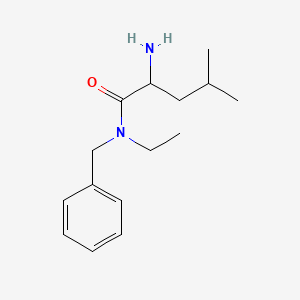
amine](/img/structure/B13207035.png)
![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)


amine](/img/structure/B13207070.png)
![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
